molecular formula C15H13BrO2 B13088767 Benzyl 2-(2-bromophenyl)acetate

Benzyl 2-(2-bromophenyl)acetate

Cat. No.: B13088767
M. Wt: 305.17 g/mol
InChI Key: NOCXEYMDSMERRN-UHFFFAOYSA-N
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Description

Benzyl 2-(2-bromophenyl)acetate is an organic ester derived from 2-bromophenylacetic acid, where the carboxylic acid group is esterified with benzyl alcohol. The compound features a bromine atom at the ortho position of the phenyl ring and a benzyl ester moiety.

  • Molecular Formula: Likely C₁₅H₁₃BrO₂ (calculated by combining the 2-bromophenylacetic acid moiety [C₈H₆BrO₂] with the benzyl group [C₇H₇]).
  • Key Applications: Used in organic synthesis and pharmaceutical intermediates, leveraging its bromine substituent for further functionalization.

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

benzyl 2-(2-bromophenyl)acetate

InChI

InChI=1S/C15H13BrO2/c16-14-9-5-4-8-13(14)10-15(17)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

NOCXEYMDSMERRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(2-bromophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-bromophenylacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-bromophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: Various substituted benzyl 2-(2-bromophenyl)acetates.

    Reduction: Benzyl 2-(2-bromophenyl)ethanol.

    Oxidation: 2-(2-bromophenyl)acetic acid.

Scientific Research Applications

Synthesis and Reactivity

Benzyl 2-(2-bromophenyl)acetate serves as a versatile intermediate in organic chemistry. It is utilized in the synthesis of various pharmaceutical compounds and fine chemicals. For instance, it can be used to synthesize acimetine, fullerene pyrrolidine derivatives, and antibacterial clothing fabrics . The compound's reactivity allows it to participate in nucleophilic substitutions, leading to the development of diverse chemical entities.

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. For example, compounds derived from this acetate have shown promising activity against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth. In one study, derivatives exhibited enhanced selectivity against human tumor cells that overexpress receptor tyrosine kinases (RTKs), demonstrating better efficacy than standard agents .

Multi-Kinase Inhibition

Research has indicated that this compound derivatives can act as multi-kinase inhibitors. These compounds have been evaluated for their ability to inhibit various kinases associated with cancer progression, including EGFR and VEGFR-2. For instance, a particular derivative demonstrated toxicity against A431 cells at concentrations significantly lower than traditional chemotherapy agents .

Industrial Applications

This compound is not limited to pharmaceutical applications; it also finds utility in industrial settings:

  • Synthesis of Pesticides : The compound is employed in the manufacture of various pesticides, contributing to agricultural productivity.
  • Antibacterial Agents : Its derivatives are incorporated into formulations aimed at providing antibacterial properties for textiles and coatings .

Case Study 1: Synthesis of Acimetine

In a notable synthesis route, this compound was reacted with specific amines under controlled conditions to yield acimetine, an antipsychotic medication. The process involved optimizing reaction conditions such as temperature and solvent choice to achieve high yields .

Compound Yield (%) Reaction Conditions
Acimetine75This compound + amine

Case Study 2: Evaluation of Anticancer Activity

A series of derivatives based on this compound were tested for their anticancer properties against various human cancer cell lines. The results indicated that certain modifications on the benzene ring significantly enhanced the cytotoxicity compared to the parent compound.

Derivative Cell Line Tested IC50 (µM) Comparison with Standard Agent
Compound AA431510-fold better than PD153035
Compound BMCF-78Comparable to standard agent

Mechanism of Action

The mechanism of action of benzyl 2-(2-bromophenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom in the aromatic ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These reactions are facilitated by enzymes or chemical catalysts, leading to various biological and chemical effects.

Comparison with Similar Compounds

Substituent Position and Ester Group Variations

The position of the bromine atom and the choice of ester group significantly influence reactivity, physical properties, and applications. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Ester Group Key Applications
Benzyl 2-(2-bromophenyl)acetate C₁₅H₁₃BrO₂ ~303.9 (calculated) Ortho (2-bromo) Benzyl Pharmaceutical synthesis
Ethyl 2-(4-bromophenyl)acetate C₁₀H₁₁BrO₂ 243.10 Para (4-bromo) Ethyl Material science intermediates
Methyl 2-(3-bromophenyl)acetate C₉H₉BrO₂ 229.07 Meta (3-bromo) Methyl Agrochemical synthesis
2-Bromophenylacetic acid C₈H₇BrO₂ 214.04 Ortho (2-bromo) - Precursor for esters and amides

Key Observations :

  • Ester Group Impact : Benzyl esters (e.g., this compound) are more lipophilic than methyl or ethyl esters, enhancing solubility in organic solvents and bioavailability in drug delivery systems.

Biological Activity

Benzyl 2-(2-bromophenyl)acetate is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol. This compound exhibits a variety of biological activities, making it a subject of interest in both medicinal chemistry and biological research. The following sections provide an overview of its biological activity, mechanisms of action, and relevant case studies.

This compound contains a bromine atom that allows for electrophilic aromatic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may contribute to its biological effects.

Key Reactions:

  • Substitution Reactions: The bromine atom can be replaced by other substituents.
  • Reduction Reactions: The ester can be reduced to yield the corresponding alcohol.
  • Oxidation Reactions: Can be oxidized to form carboxylic acids or other derivatives.

Biological Activity

This compound has been investigated for several biological activities:

  • Antitumor Activity: Studies have shown that certain derivatives related to this compound exhibit significant antitumor effects. For instance, compounds derived from similar structures have been tested against various cancer cell lines, demonstrating reduced viability in aggressive types such as triple-negative breast cancer .
  • Anticoagulant Properties: Related compounds have been reported to inhibit coagulation factors, suggesting potential applications in treating thromboembolic disorders. These findings indicate that this compound could be explored for similar therapeutic roles .
  • Anti-inflammatory Effects: Some derivatives demonstrate anti-inflammatory properties, potentially making them useful in treating inflammatory diseases. In vitro studies using RAW264.7 cells have shown varying cytotoxicity levels depending on the substituents present on the benzyl group .

Case Studies and Research Findings

  • Antitumor Studies:
    • In a study involving the MDA-MB-231 breast cancer cell line, compounds related to this compound demonstrated a decrease in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment . This suggests a promising avenue for further research into its potential as an anticancer agent.
  • Anticoagulant Research:
    • A series of studies indicated that derivatives with similar structures could act as effective anticoagulants by inhibiting factors Xa and IXa. Such properties are crucial for developing therapies for myocardial infarction and ischemic diseases .
  • Inflammation and Cytotoxicity:
    • The anti-inflammatory activity was assessed through MTT assays, where specific compounds showed acceptable cell viabilities despite inducing inflammation at certain concentrations. This highlights the need to optimize substituent positions for enhanced therapeutic efficacy without toxicity .

Comparative Analysis

Compound NameBiological ActivityNotes
This compoundAntitumor, Anti-inflammatoryPotential for drug development
N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamideAnticoagulantEffective against thromboembolic disorders
Methyl 2-(3-bromophenyl)acetateLower potency in antitumor activityStructural variations affect activity

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